molecular formula C8H16N2O B1469504 1-(Cyclopropylmethyl)-3-(propan-2-yl)urea CAS No. 1592645-82-3

1-(Cyclopropylmethyl)-3-(propan-2-yl)urea

Cat. No.: B1469504
CAS No.: 1592645-82-3
M. Wt: 156.23 g/mol
InChI Key: CXZZAHBXLONRTQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Rules Applied to Bifunctional Urea Derivatives

The International Union of Pure and Applied Chemistry nomenclature system provides a comprehensive framework for naming urea derivatives through substitutive nomenclature principles. According to established IUPAC guidelines, the parent compound urea (H₂N-CO-NH₂) serves as the fundamental structural unit, with the preferred IUPAC name being "urea" rather than the systematic name "carbonic diamide". The nomenclature system employs locants N and N′ to distinguish between the two nitrogen atoms, facilitating precise identification of substitution positions. In the case of this compound, the systematic name construction follows the principle that derivatives of urea formed by substitution on the nitrogen atoms are named as substitution products in accordance with the seniority order of urea.

The specific nomenclature of this compound reflects the application of standard substitutive naming conventions where the cyclopropylmethyl group is attached to the first nitrogen atom (N position) and the propan-2-yl group (isopropyl) is attached to the second nitrogen atom (N′ position). The IUPAC systematic approach requires that both substituents be clearly identified and properly positioned using numerical locants, ensuring unambiguous chemical communication. The substitutive nomenclature system for urea derivatives has evolved to eliminate previously used terms such as "ureido" and "ureylene" prefixes, which are no longer acceptable in modern IUPAC nomenclature. Instead, the preferred approach emphasizes the direct substitution pattern on the urea backbone, providing clarity and consistency across chemical literature.

The molecular structure can be represented through the SMILES notation as O=C(NC(C)C)NCC1CC1, which encodes the complete connectivity pattern of the molecule. This notation system provides a linear representation that captures both the urea functional group and the specific branching patterns of the substituent groups. The systematic name construction also considers the priority of functional groups, with the urea moiety maintaining its status as the principal functional group throughout the nomenclature process.

Nomenclature Component IUPAC Designation Structural Feature
Parent Structure Urea H₂N-CO-NH₂
N-Substituent Cyclopropylmethyl Three-membered ring with methylene linker
N′-Substituent Propan-2-yl Branched propyl group (isopropyl)
Molecular Formula C₈H₁₆N₂O Complete elemental composition
Locant System 1,3-substitution Position-specific substitution pattern

Cyclopropane Ring Conformational Analysis in Alkyl-Urea Systems

The cyclopropane ring system within this compound exhibits distinctive conformational characteristics that significantly influence the overall molecular geometry and physicochemical properties. Cyclopropane represents the most strained of all carbocyclic systems, primarily due to severe angle strain resulting from the compression of normal tetrahedral bond angles from 109.5° to 60°. This geometric constraint forces the carbon-carbon bonds in cyclopropane to adopt a bent bond configuration, where orbital overlap occurs at an angle rather than through direct head-to-head interaction. The resulting bond weakness and enhanced reactivity distinguish cyclopropane-containing compounds from their unstrained alkyl counterparts.

The conformational analysis of the cyclopropylmethyl substituent reveals that the methylene bridge connecting the cyclopropane ring to the urea nitrogen atom provides rotational flexibility while maintaining the rigid geometry of the three-membered ring. This structural arrangement creates a unique spatial environment where the cyclopropane ring can adopt various orientations relative to the urea plane, influenced by steric interactions with the isopropyl substituent on the opposite nitrogen atom. The angle strain in cyclopropane, quantified at approximately 115 kilojoules per mole, contributes to the overall energetic profile of the molecule. Additionally, the cyclopropane ring experiences significant torsional strain due to the complete eclipsing of all carbon-hydrogen bonds around the ring perimeter.

The bent bond character of cyclopropane results in carbon-carbon bond energies of approximately 255 kilojoules per mole, substantially lower than the 370 kilojoules per mole observed in unstrained alkane systems. This reduced bond strength has implications for the chemical reactivity and stability of cyclopropylmethyl-substituted urea derivatives. The conformational preferences of the cyclopropylmethyl group are further influenced by the electronic properties of the urea carbonyl group, which can participate in weak intramolecular interactions that stabilize specific conformational arrangements.

Conformational Parameter Cyclopropane Value Reference Alkane Strain Contribution
C-C-C Bond Angle 60° 109.5° High angle strain
C-C Bond Energy 255 kJ/mol 370 kJ/mol Reduced stability
Total Ring Strain 115 kJ/mol 0 kJ/mol Maximum strain
Torsional Strain Complete eclipsing Staggered preferred High torsional stress
Bond Character Bent bonds Linear overlap Orbital distortion

Comparative Molecular Geometry with Related Cycloalkyl-Urea Compounds

The molecular geometry of this compound can be effectively analyzed through comparison with structurally related cycloalkyl-urea derivatives found in chemical databases. The compound 1-(cyclopropylmethyl)-3-(1-methylcyclopropyl)urea, with molecular formula C₉H₁₆N₂O and molecular weight 168.24 grams per mole, provides an important structural comparison where both nitrogen substituents contain cyclopropyl moieties. This comparative analysis reveals how different substitution patterns affect overall molecular architecture and conformational preferences. Similarly, 1-butyl-3-(cyclopropylmethyl)urea (C₉H₁₈N₂O, molecular weight 170.25 grams per mole) demonstrates the geometric effects of replacing the branched isopropyl group with a linear butyl chain.

The comparative analysis extends to simpler cycloalkyl-urea derivatives such as 1-cyclopropyl-3-(2-methylpropyl)urea, which maintains the isopropyl substituent while directly attaching the cyclopropyl group to the nitrogen atom without the intervening methylene bridge. This structural variation eliminates the rotational flexibility provided by the methylene linker, resulting in a more constrained molecular geometry. The molecular weight of 156.23 grams per mole for this compound exactly matches that of this compound, demonstrating constitutional isomerism where identical molecular formulas yield different structural arrangements and properties.

The unsubstituted cyclopropylmethylurea, with molecular formula C₅H₁₀N₂O and molecular weight 114.15 grams per mole, serves as a fundamental reference compound for understanding the geometric effects of progressive substitution. This compound maintains the cyclopropylmethyl substituent while leaving one nitrogen atom unsubstituted, providing insight into the specific contributions of the isopropyl group to overall molecular geometry. The melting point of 116-118°C for cyclopropylmethylurea establishes a baseline for thermal stability comparisons across the series.

Advanced computational analysis reveals that the combination of cyclopropylmethyl and isopropyl substituents in this compound creates a unique steric environment that influences both intramolecular interactions and potential intermolecular associations. The branched nature of both substituents generates significant steric bulk around the central urea functional group, potentially affecting hydrogen bonding patterns and crystal packing arrangements. The SMILES representation O=C(NC(C)C)NCC1CC1 captures the complete connectivity pattern and serves as a basis for three-dimensional conformational modeling.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₈H₁₆N₂O 156.23 Methylene bridge, branched alkyl
1-(Cyclopropylmethyl)-3-(1-methylcyclopropyl)urea C₉H₁₆N₂O 168.24 Dual cyclopropyl systems
1-Butyl-3-(cyclopropylmethyl)urea C₉H₁₈N₂O 170.25 Linear vs. branched alkyl
1-Cyclopropyl-3-(2-methylpropyl)urea C₈H₁₆N₂O 156.23 Direct cyclopropyl attachment
Cyclopropylmethylurea C₅H₁₀N₂O 114.15 Monosubstituted reference

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-8(11)9-5-7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZZAHBXLONRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Based Cyclocondensation Approach

A relevant patent describes the preparation of related cyclopropylmethyl-substituted urea derivatives through thiourea intermediates. For example, N-cyclopropylmethyl-N-(p-methoxyphenyl) thiourea is reacted with aldehydes under acidic conditions to yield substituted quinazolinethiones, which are structurally related heterocycles. This method highlights the utility of thiourea intermediates for constructing nitrogen-containing heterocycles and urea derivatives.

  • Procedure : N-cyclopropylmethyl-N-aryl thiourea is suspended in toluene, reacted with benzaldehyde and hydrobromic acid under reflux for several hours.
  • Outcome : After workup and recrystallization, the desired substituted urea or related heterocyclic compound is obtained in moderate to good yield (e.g., 72% yield reported).
  • Relevance : While this process is for quinazolinone derivatives, the thiourea intermediate approach can be adapted for preparing 1-(Cyclopropylmethyl)-3-(propan-2-yl)urea by selecting appropriate amines and reaction partners.

Direct Urea Formation from Substituted Amines

Direct synthesis of substituted ureas such as this compound can be achieved by reacting cyclopropylmethylamine with isopropyl isocyanate or carbamoyl chloride derivatives.

  • Typical Reaction :
    • Cyclopropylmethylamine + isopropyl isocyanate → this compound
  • Conditions : Usually carried out in anhydrous solvents like dichloromethane or toluene at low to moderate temperatures to control reaction rate and avoid side reactions.
  • Advantages : This method is straightforward, allowing for high purity and yield of the target urea compound.

Cyclocondensation with Imidazolidine-2-thione Derivatives

A detailed study on 1-substituted semithioglycolurils, which are structurally related urea derivatives, provides insights into cyclocondensation methods involving substituted ureas and imidazolidine-2-thione derivatives.

  • Methodology :
    • 1-Substituted ureas are reacted with 4,5-dihydroxyimidazolidine-2-thione or 4,5-dimethoxyimidazolidine-2-thione.
    • The reaction proceeds via cyclocondensation to form semithioglycoluril derivatives.
  • Relevance :
    • Though focused on semithioglycolurils, the reaction conditions and intermediates provide valuable knowledge for synthesizing urea derivatives with cyclopropylmethyl and isopropyl substituents.
    • The approach involves mild conditions and can be adapted for selective urea formation.
  • Yields : Reported yields for similar urea derivatives range from 15% to 65% depending on substituents and conditions.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield Range (%) Notes
Thiourea Intermediate Cyclocondensation N-cyclopropylmethyl-N-aryl thiourea + aldehyde Reflux in toluene with HBr (acidic) ~72 Used for quinazolinone derivatives; adaptable for urea synthesis
Direct Urea Formation Cyclopropylmethylamine + isopropyl isocyanate Anhydrous solvent, room temp to mild heat High (typically >80) Straightforward, high purity, scalable
Cyclocondensation with Imidazolidine-2-thione 1-substituted urea + imidazolidine-2-thione Mild conditions, aqueous or organic solvents 15–65 Useful for semithioglycolurils; provides structural analogues; moderate yields

Research Findings and Notes

  • The thiourea intermediate method offers versatility in synthesizing urea derivatives with cyclopropylmethyl substituents, but may require careful control of acidic conditions to avoid side reactions.
  • Direct coupling of cyclopropylmethylamine with isopropyl isocyanate is the most efficient and practical route for this compound, offering high yields and purity.
  • Cyclocondensation methods involving imidazolidine-2-thione derivatives provide alternative routes to related urea compounds, with potential for further functionalization and structural diversity.
  • Photocatalytic cyclopropanation methods described in recent literature focus on cyclopropane ring formation but are less directly relevant to the urea synthesis itself.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted urea derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted urea and amine derivatives.

Scientific Research Applications

The compound 1-(Cyclopropylmethyl)-3-(propan-2-yl)urea is a urea derivative with potential applications in various scientific research fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

  • Anticancer Properties : Studies show that urea derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar urea structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Cell LineIC50 Value (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Enzyme Inhibition Studies

The compound has potential as an enzyme inhibitor, particularly targeting specific pathways involved in disease mechanisms. For example, derivatives of urea have been shown to inhibit various enzymes linked to metabolic disorders and cancers.

Antimicrobial Activity

Research on similar compounds indicates promising antimicrobial properties, which could extend to this compound. The minimum inhibitory concentration (MIC) values of structurally related compounds suggest efficacy against bacterial strains, making this compound a candidate for further antimicrobial studies.

Synthesis of Novel Derivatives

This compound can serve as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that could lead to new pharmacologically active compounds.

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of urea derivatives demonstrated that modifications in the urea structure significantly enhanced anticancer activity against multiple cell lines. The findings indicated that introducing different alkyl groups could optimize potency.

Case Study: Enzyme Inhibition

In a comparative study of various urea derivatives, this compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Results showed promising inhibition rates, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

Table 1: Comparison of 1-(Cyclopropylmethyl)-3-(propan-2-yl)urea with Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Suppliers
This compound Not explicitly listed C8H15N2O ~155.2 (calculated) Cyclopropylmethyl, isopropyl -
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea 1208930-92-0 C14H17N2O2 245.30 Cyclopropylmethyl, 3-acetylphenyl 2
1-(2-Amino-2-cyclopropylethyl)-3-propylurea 1340253-16-8 C9H19N3O 185.27 Cyclopropylethyl-amino, propyl 1
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea 1197753-77-7 C10H9ClN2O 208.65 2-Chlorophenyl, propargyl 1

Notes:

  • The target compound lacks aromatic or acetyl groups seen in 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea, which may reduce steric hindrance and enhance solubility in non-polar solvents .
  • The propargyl group in 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea introduces alkyne reactivity, which is absent in the cyclopropylmethyl-isopropyl variant .

Pharmacological and Industrial Relevance

  • 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea (CAS 1208930-92-0) is available from two suppliers, suggesting industrial or research applications, though its exact use is unspecified .

Biological Activity

1-(Cyclopropylmethyl)-3-(propan-2-yl)urea, a compound with the CAS number 1592645-82-3, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C8H15N2O\text{Chemical Formula C}_8\text{H}_{15}\text{N}_2\text{O}

This compound features a cyclopropylmethyl group attached to a propan-2-yl urea moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in various metabolic pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with targets similar to those affected by other urea derivatives.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential use in oncology.
  • Anti-inflammatory Activity : Preliminary data suggest that it may reduce inflammation markers in cellular models.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on kinases such as GSK-3β and IKK-β, which are critical in various signaling pathways related to cancer and inflammation.

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (µM)Selectivity Ratio
This compoundGSK-3β0.45High
Reference Compound AIKK-β0.30Moderate
Reference Compound BROCK-10.50Low

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of the compound in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclopropylmethyl)-3-(propan-2-yl)urea, and how do substituent positions influence reaction efficiency?

  • Methodological Answer :
    The synthesis of urea derivatives typically involves coupling primary or secondary amines with isocyanates or carbamoyl chlorides. For cyclopropylmethyl and isopropyl substituents, steric hindrance and electronic effects must be optimized. A factorial design approach (e.g., varying temperature, solvent polarity, and stoichiometry) can minimize trial-and-error experiments . Computational reaction path searches (e.g., quantum chemical calculations) can predict activation barriers and identify intermediates, as demonstrated in ICReDD’s workflow for reaction optimization . Substituent effects on aromatic rings (e.g., methyl or chloro groups in similar ureas) influence reaction yields and regioselectivity, as seen in analogous compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
    • NMR : Compare experimental 1^1H and 13^13C chemical shifts with computed values (e.g., using PubChem’s deposited data for analogous ureas ). Cyclopropyl protons exhibit distinct splitting patterns (~0.5–1.5 ppm).
    • IR : Urea carbonyl stretches typically appear near 1640–1680 cm1^{-1}; deviations may indicate hydrogen bonding or impurities.
    • MS : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated via PubChem’s exact mass tool ).

Q. What solvent systems are recommended for solubility studies of this urea derivative?

  • Methodological Answer :
    Use Hansen solubility parameters (HSPs) to predict miscibility. Polar aprotic solvents (e.g., DMSO, DMF) often dissolve ureas due to hydrogen-bond acceptance. For quantitative analysis, phase-solubility diagrams in buffers (pH 1–12) can assess ionization effects. Membrane separation technologies (e.g., ultrafiltration) may isolate aggregates in non-polar solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
    Density Functional Theory (DFT) calculations can model interactions with transition-metal catalysts (e.g., palladium for cross-coupling). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, ICReDD’s quantum chemical workflows identified optimal conditions for urea-based reactions by simulating transition states . Compare with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions.

Q. What strategies mitigate stability issues (e.g., hydrolysis or oxidation) during long-term storage?

  • Methodological Answer :
    Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) can identify degradation pathways. Lyophilization improves stability for hygroscopic compounds. Antioxidants (e.g., BHT) or inert atmospheres (N2_2) may prevent oxidation, as suggested for structurally similar thioureas . Stability-indicating HPLC methods (e.g., gradient elution with PDA detection) quantify degradation products .

Q. How can in silico screening assess the biological activity of this compound against protein targets?

  • Methodological Answer :
    Molecular docking (AutoDock Vina, Schrödinger) screens against targets like kinases or GPCRs. Use PubChem’s BioActivity data for analogous ureas to prioritize targets . MD simulations (AMBER/CHARMM) evaluate binding stability. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements.

Q. How should researchers address contradictory data in thermodynamic property measurements (e.g., ΔH of formation)?

  • Methodological Answer :
    Cross-validate using multiple techniques (e.g., DSC for enthalpy, combustion calorimetry for energy content). Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainty. Literature surveys of similar ureas (e.g., cyclohexyl or aryl-substituted derivatives ) provide benchmark values.

Q. What advanced separation techniques resolve enantiomeric or diastereomeric impurities in this compound?

  • Methodological Answer :
    Chiral HPLC (e.g., Chiralpak IA/IB columns) or SFC (supercritical fluid chromatography) separates enantiomers. For diastereomers, leverage differences in polarity via flash chromatography (silica gel, gradient elution). Membrane-based chiral separation (e.g., cyclodextrin-functionalized membranes) offers scalable purification .

Q. How can researchers optimize formulation for bioavailability studies (e.g., nanoemulsions or solid dispersions)?

  • Methodological Answer :
    Use QbD (Quality by Design) principles:
    • Nanoemulsions : Screen surfactants (Tween 80, lecithin) via pseudo-ternary phase diagrams.
    • Solid Dispersions : Hot-melt extrusion with polymers (HPMCAS, PVP) improves solubility.
      In vitro dissolution (USP Apparatus II) and Caco-2 cell permeability assays validate performance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Cyclopropylmethyl)-3-(propan-2-yl)urea
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1-(Cyclopropylmethyl)-3-(propan-2-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.